molecular formula C42H30N2O3 B8203807 4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B8203807
M. Wt: 610.7 g/mol
InChI Key: YBGJTQIUEHYGDU-ZQWQDMLBSA-N
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Description

4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dibenzo[b,d]furan core with two oxazoline rings, each substituted with diphenyl groups, making it a chiral molecule with significant stereochemical implications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment to Dibenzo[b,d]furan Core: The oxazoline rings are then attached to the dibenzo[b,d]furan core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final product is obtained through purification processes such as recrystallization or chromatography to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis((4S,5S)-4,5-bis(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Similar structure but with tert-butyl groups instead of phenyl groups.

    Dibenzo[b,d]furan: The core structure without the oxazoline rings and diphenyl groups.

Uniqueness

4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its chiral oxazoline rings and diphenyl substitutions, which confer distinct stereochemical properties and enhance its utility in asymmetric catalysis and other applications. Its ability to undergo various chemical reactions and form diverse derivatives further distinguishes it from similar compounds.

Properties

IUPAC Name

(4S,5S)-2-[6-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N2O3/c1-5-15-27(16-6-1)35-37(29-19-9-3-10-20-29)46-41(43-35)33-25-13-23-31-32-24-14-26-34(40(32)45-39(31)33)42-44-36(28-17-7-2-8-18-28)38(47-42)30-21-11-4-12-22-30/h1-26,35-38H/t35-,36-,37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGJTQIUEHYGDU-ZQWQDMLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC4=C3OC5=C4C=CC=C5C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC4=C3OC5=C4C=CC=C5C6=N[C@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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